molecular formula C9H7FN2 B1589040 7-Fluoroquinolin-3-amine CAS No. 225366-89-2

7-Fluoroquinolin-3-amine

Cat. No.: B1589040
CAS No.: 225366-89-2
M. Wt: 162.16 g/mol
InChI Key: VWSBZKXHUMMXCN-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2. It belongs to the class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 3rd position on the quinoline ring .

Mechanism of Action

Target of Action

The primary targets of 7-Fluoroquinolin-3-amine are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents like this compound.

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathway of bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . This disruption in the DNA synthesis pathway leads to the inhibition of bacterial growth and replication.

Pharmacokinetics

Fluoroquinolones, a class of compounds to which this compound belongs, are generally known for their high oral bioavailability and large volume of distribution . These properties contribute to their broad-spectrum antimicrobial activity.

Result of Action

The molecular effect of this compound’s action is the stabilization of DNA strand breaks, which inhibits the supercoiling of bacterial DNA . On a cellular level, this leads to the inhibition of bacterial growth and replication, effectively acting as a potent antibacterial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metals can lead to the formation of complexes with fluoroquinolones, potentially affecting their activity . Additionally, the compound’s action may be affected by the pH of the environment, as the activity of fluoroquinolones can vary under different pH conditions

Biochemical Analysis

Biochemical Properties

7-Fluoroquinolin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound interacts with these enzymes by binding to their active sites, thereby preventing the supercoiling of DNA and ultimately inhibiting bacterial growth . Additionally, this compound has been shown to form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been observed to inhibit topoisomerase II, an enzyme involved in DNA repair and replication . This inhibition can result in altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s ability to penetrate cell membranes enhances its efficacy in targeting intracellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The fluorine atom at the 7th position enhances the compound’s binding affinity to the active sites of DNA gyrase and topoisomerase IV, leading to effective inhibition of these enzymes . This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, this compound can induce changes in gene expression by interfering with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade upon prolonged exposure to light and moisture . In vitro studies have shown that the inhibitory effects on bacterial growth are sustained over several hours, while in vivo studies indicate that the compound’s efficacy can diminish over time due to metabolic degradation . Long-term exposure to this compound can lead to adaptive resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial infections without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level result in a marked increase in toxic side effects . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes hepatic metabolism, where it is converted into various metabolites through processes such as hydroxylation and conjugation . Enzymes such as cytochrome P450 play a crucial role in these metabolic pathways . The metabolites of this compound can influence metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on DNA-related processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it targets DNA gyrase and topoisomerase IV . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments . This precise localization is essential for its activity, as it ensures that this compound can effectively interact with its target enzymes and inhibit their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 3-aminoquinoline as a starting material, which undergoes fluorination at the 7th position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Fluoroquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Fluoroquinolin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Uniqueness

Compared to other fluoroquinolones, 7-Fluoroquinolin-3-amine exhibits unique properties due to the specific positioning of the fluorine atom and the amine group.

Properties

IUPAC Name

7-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBZKXHUMMXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435579
Record name 7-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225366-89-2
Record name 7-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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